2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2010 and has since been the focus of numerous scientific research studies.
Mécanisme D'action
2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, FLT3, and JAK3. BTK is a key signaling molecule in B-cell receptor signaling, while FLT3 and JAK3 are involved in the regulation of immune cell function and proliferation. By inhibiting these kinases, this compound can modulate immune cell activity and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and modulate immune cell activity. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is its high potency and selectivity for its target kinases. The compound has been shown to be highly effective in inhibiting the growth of cancer cells and modulating immune cell activity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, the compound has been found to have some off-target effects, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide. One potential area of research is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various diseases. Finally, the potential use of this compound in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of immune cell function and proliferation. This compound has been found to be particularly effective in inhibiting the growth of cancer cells in preclinical studies.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S2/c21-19-7-3-2-6-16(19)14-27-15-20(24)22-17-8-10-18(11-9-17)28(25,26)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPQACRCHYNCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.